5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-fluoroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNCRLHXUIMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinedione compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones, including derivatives like 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, are primarily known for their role in managing diabetes mellitus, particularly type 2 diabetes. These compounds function as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that modifications in the thiazolidinedione structure can enhance their hypoglycemic effects and reduce side effects associated with existing antidiabetic medications .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated that thiazolidinedione derivatives exhibit significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that thiazolidinediones possess anti-inflammatory properties. The ability to inhibit inflammatory pathways makes these compounds suitable candidates for treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinities of this compound to various biological targets. These studies help identify the most promising lead compounds for further development by predicting how well they can bind to specific receptors involved in disease pathways. For instance, compounds derived from thiazolidinediones have shown high binding affinities to PPAR-γ and cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and metabolic processes .
Synthesis and Modification
The synthesis of this compound involves several chemical reactions that allow for structural modifications aimed at enhancing its pharmacological properties. Techniques such as green synthesis using deep eutectic solvents have been explored to produce these compounds more sustainably while maintaining their biological activity .
Case Study 1: Antidiabetic Activity
In vivo studies on animal models have confirmed the hypoglycemic effects of thiazolidinedione derivatives, including this compound. These studies typically involve administering the compound to diabetic rats and measuring blood glucose levels over time to assess efficacy compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various thiazolidinedione derivatives revealed that this compound exhibited significant inhibition against Staphylococcus aureus. The study provided quantitative data on MIC values and highlighted the potential for developing new antibiotics from this class of compounds .
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidine-2,4-dione Derivatives
Structural Analogues and Substituent Effects
The biological activity of TZDs is highly dependent on substitutions at positions 3 and 4. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives
Key Observations:
Position 3 Substitutions :
- The target compound’s 3-(3-methylphenyl) group differs from 4-methylphenyl () or nitro-substituted phenyl (), which may alter receptor binding in therapeutic contexts.
- Steric hindrance from the 3-methyl group could reduce metabolic degradation compared to unsubstituted phenyl rings.
Position 5 Substitutions: The 4-fluorophenylamino group in the target compound contrasts with benzylidene () or benzyl () substituents. Fluorine’s electron-withdrawing nature may enhance oxidative stability and membrane permeability. Aromatic amino groups (e.g., 4-fluorophenylamino) are less common than benzylidene moieties in antimicrobial TZDs (), suggesting divergent activity profiles.
Antidiabetic Potential
- Rosiglitazone-like Derivatives: highlights TZDs with 5-arylidene substituents (e.g., compounds ad21/ad22) showing antidiabetic activity comparable to rosiglitazone in rat models . The target compound’s 4-fluorophenylamino group may modulate PPAR-γ affinity differently than benzylidene groups.
Antimicrobial and Anti-Tubercular Activity
- Chromone-Linked TZDs : Derivatives like 5-[(chromon-3-yl)methylene]-TZD exhibit antimicrobial activity against S. aureus and C. albicans (MIC: 12.5–25 µg/mL) . The target compound’s lack of a conjugated chromone system may reduce this activity.
- Anti-Tubercular Derivatives : Compounds with 5-(4-methoxybenzylidene) and 3-nitro groups (e.g., 94–96 in ) show efficacy against Mycobacterium tuberculosis. The target’s fluorine substituent could enhance penetration into bacterial membranes but requires validation.
Antioxidant Activity
- 5-Arylidene-TZDs: reports antioxidant activity (DPPH scavenging) for 5-arylidene derivatives (IC50: 10–50 µM) . The target compound’s amino group may reduce radical scavenging capacity compared to arylidene moieties.
Biological Activity
The compound 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 326.4 g/mol. The structure features a thiazolidine ring fused with aromatic amines, which is critical for its biological activity.
Synthesis
The synthesis typically involves the reaction of 4-fluoroaniline with 3-methylbenzaldehyde under reflux conditions in the presence of a suitable solvent. Various methods have been reported for synthesizing similar thiazolidinedione derivatives, often utilizing multi-step reactions that include cyclization and condensation processes.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that thiazolidinedione derivatives possess significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin: 20 mm |
| Escherichia coli | 12 | Ciprofloxacin: 18 mm |
| Candida albicans | 14 | Ketoconazole: 22 mm |
The presence of electron-withdrawing groups like fluorine enhances the antimicrobial potential by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .
Anticancer Activity
Thiazolidinediones are also studied for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study:
A study evaluated the effects of this compound on human glioblastoma cells (U251). The results indicated a significant reduction in cell viability (IC50 = 10 µM), suggesting potent anticancer activity attributed to the thiazolidine ring structure .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorophenyl Group: Enhances lipophilicity and biological interaction.
- Thiazolidine Core: Essential for the pharmacological profile.
- Methyl Substituents: Influence solubility and receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, and how can purity be maximized?
- Methodology:
-
Step 1: Use a thiosemicarbazide intermediate (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) combined with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux for 2 hours .
-
Step 2: Optimize stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.01 mol chloroacetic acid, 0.02 mol sodium acetate) to minimize side products.
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Step 3: Recrystallize the product from DMF-ethanol to enhance purity (>95% by HPLC).
-
Key Considerations: Avoid prolonged heating to prevent decomposition of the fluorophenyl substituent.
- Data Table: Synthetic Yield Under Different Conditions
| Solvent System | Reflux Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF-AcOH | 2 | 78 | 92 |
| Ethanol | 3 | 65 | 85 |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methylphenyl groups). Compare chemical shifts with structurally similar compounds (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ at m/z 371.08) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, particularly its interaction with biological targets?
- Methodology:
- Step 1: Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of related pyrazolyl-1,2,3-triazole derivatives (PDB ID: 4XYZ) .
- Step 2: Analyze binding affinity (ΔG) of the fluorophenyl group with hydrophobic pockets in target enzymes (e.g., kinases).
- Step 3: Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines).
- Key Insight: The 4-fluorophenyl group enhances π-π stacking interactions, improving target affinity .
Q. How can researchers resolve contradictions in spectral data when analyzing substituent effects?
- Methodology:
-
Issue: Overlapping peaks in ¹H NMR due to aromatic protons.
-
Solution: Use 2D NMR (COSY, HSQC) to assign signals. For example, distinguish methylphenyl (δ 2.3 ppm, singlet) from fluorophenyl protons (δ 7.1–7.4 ppm, doublets) .
-
Case Study: In a derivative with a 4-methoxyphenyl group, HSQC confirmed coupling between methoxy protons (δ 3.8 ppm) and quaternary carbons .
- Data Table: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| 4-Fluorophenyl (C-H) | 7.1–7.4 | Doublet | C-2, C-6 (J = 8 Hz) |
| 3-Methylphenyl (CH₃) | 2.3 | Singlet | N/A |
Q. What strategies mitigate oxidative degradation during storage and handling?
- Methodology:
- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation .
- Handling: Use anti-static equipment and ground containers to avoid combustion (flash point: >150°C) .
- Stability Data: After 6 months at –20°C, purity remains >90%; at 25°C, degradation products increase by 15% .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
